2-(Trifluoromethyl)benzamidine hydrochloride
Overview
Description
2-(Trifluoromethyl)benzamidine hydrochloride is a chemical compound with the molecular weight of 224.61 . It is a white to light yellow powder . The IUPAC name for this compound is 2-(trifluoromethyl)benzenecarboximidamide hydrochloride .
Molecular Structure Analysis
The InChI code for 2-(Trifluoromethyl)benzamidine hydrochloride is1S/C8H7F3N2.ClH/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H3,12,13);1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2-(Trifluoromethyl)benzamidine hydrochloride is a white to light yellow powder . It has a molecular weight of 224.61 . The compound should be stored at 0-8°C .Scientific Research Applications
Synthesis of Pyrimidines and Tetrahydropyrimidines
2-(Trifluoromethyl)benzamidine hydrochloride plays a crucial role in the synthesis of pyrimidines and tetrahydropyrimidines. The cyclo-condensation reaction of β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride leads to the formation of these compounds. Two methods were tested for this cyclo-condensation: a 1 M solution of sodium hydroxide and sodium alkoxide/alcohol, yielding different structures depending on the reaction conditions and the structure of the β-alkoxyvinyl trifluoromethyl ketones (Zanatta et al., 1998).
Main Group and Coordination Chemistry
N-silylated benzamidines, including those derived from benzamidine hydrochloride, are significant in main group and coordination chemistry. These compounds serve as precursors for various inorganic heterocycles and react with transition metal halides to form benzamidinato chelate complexes. They also exhibit applications in the synthesis of transition metal amido, imido, nitrido, and hydrazido complexes (Edelmann, 1994).
Synthesis of 5-Substituted 3-Trifluoromethyl-1,2,4-Triazoles
The compound is used in the synthesis of 5-substituted 3-trifluoromethyl-1,2,4-triazoles. This synthesis involves a three-component condensation reaction of ethyl trifluoroacetate, hydrazine, and amidines, with benzamidine hydrochloride being a key reactant. These triazoles are of interest due to their biological and physiological activities (Funabiki et al., 1999).
Synthesis of Benzimidazole Derivatives
2-(Trifluoromethyl)benzamidine hydrochloride is utilized in the synthesis of 2-arylbenzimidazole derivatives. This process involves a copper-catalyzed reaction with 1-fluoro-2-nitrobenzene, showing potential in creating various organic compounds (Sayahi et al., 2018).
Photometric Determination of Vanadium(V)
This compound is also used in the extractive photometric determination of vanadium(V) as part of ternary systems involving thiocyanate or azide. The method uses N-hydroxy-N-p-chlorophenyl-N'-(2-methyl-4-chlorophenyl) benzamidine hydrochloride and has been applied to standard steel samples (Kharsan et al., 1979).
Safety And Hazards
For safety, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .
properties
IUPAC Name |
2-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-4-2-1-3-5(6)7(12)13;/h1-4H,(H3,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVJIKBARHCQHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655092 | |
Record name | 2-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)benzamidine hydrochloride | |
CAS RN |
1171756-10-7 | |
Record name | 2-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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